molecular formula C21H34BNO3Si B13360014 1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 2304635-28-5

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13360014
CAS No.: 2304635-28-5
M. Wt: 387.4 g/mol
InChI Key: GNSWKYGRKLWNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their significant biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including substitution reactions. The compound can be synthesized through the following general route:

    Starting Material: The synthesis begins with an appropriate indole derivative.

    Substitution Reaction: The tert-butyldimethylsilyl group is introduced to the indole ring through a substitution reaction using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group is introduced at the 5-position of the indole ring using a suitable methoxylating agent.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the silyl and boron sites, using reagents like halogens or nucleophiles.

    Coupling Reactions: The boron group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. The silyl and boron groups play crucial roles in enhancing the compound’s stability and reactivity, allowing it to effectively engage with its targets.

Comparison with Similar Compounds

1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other similar compounds, such as:

    1-(tert-Butyldimethylsilyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but with a pyrrolo[2,3-b]pyridine core instead of an indole core.

    tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound features an indazole core and is used in similar applications.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate: This compound has a phenethylcarbamate structure and is used in research for its unique properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

CAS No.

2304635-28-5

Molecular Formula

C21H34BNO3Si

Molecular Weight

387.4 g/mol

IUPAC Name

tert-butyl-[5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane

InChI

InChI=1S/C21H34BNO3Si/c1-19(2,3)27(9,10)23-14-17(16-13-15(24-8)11-12-18(16)23)22-25-20(4,5)21(6,7)26-22/h11-14H,1-10H3

InChI Key

GNSWKYGRKLWNSI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.